molecular formula C11H12O3S B14476152 2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- CAS No. 65825-79-8

2-Cyclopenten-1-ol, 3-(phenylsulfonyl)-

Cat. No.: B14476152
CAS No.: 65825-79-8
M. Wt: 224.28 g/mol
InChI Key: YTJBZQHGBFVFFH-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- is a cyclopentenol derivative featuring a phenylsulfonyl group at the 3-position of the cyclopentenol ring.

Properties

CAS No.

65825-79-8

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

3-(benzenesulfonyl)cyclopent-2-en-1-ol

InChI

InChI=1S/C11H12O3S/c12-9-6-7-11(8-9)15(13,14)10-4-2-1-3-5-10/h1-5,8-9,12H,6-7H2

InChI Key

YTJBZQHGBFVFFH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC1O)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with phenylsulfonyl chloride under specific conditions to introduce the phenylsulfonyl group. This is followed by the hydroxylation of the cyclopentene ring to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenylsulfonyl group can be reduced to a phenyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentenone derivatives.

    Reduction: Formation of cyclopentene derivatives with a phenyl group.

    Substitution: Formation of various substituted cyclopentenes.

Scientific Research Applications

2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl and phenylsulfonyl groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- with two cyclopentenol derivatives from the evidence, focusing on substituent-driven differences:

Property (1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol 2-Cyclopenten-1-ol,2-hexyl-, 1-acetate 2-Cyclopenten-1-ol, 3-(phenylsulfonyl)- (Hypothetical)
Molecular Formula C₁₃H₁₆O₂ C₁₃H₂₂O₂ C₁₁H₁₂O₃S (estimated)
Molecular Weight 204.26 g/mol 210.31 g/mol ~232.28 g/mol (calculated)
Substituent Phenylmethoxy-methyl Hexyl + acetate ester Phenylsulfonyl
XLogP3 1.9 Data not provided (estimated >2.5) ~1.2 (predicted, due to polar sulfonyl)
Hydrogen Bond Donors 1 0 1
Hydrogen Bond Acceptors 2 2 3 (sulfonyl oxygen atoms)
Topological PSA 29.5 Ų ~35 Ų (estimated) ~65 Ų (predicted)
Polarity Moderate (ether group) Low (alkyl chain, ester) High (sulfonyl group)

Key Findings:

Substituent Effects on Polarity: The phenylsulfonyl group in the target compound introduces strong polarity due to its electron-withdrawing nature and sulfonyl oxygen atoms, leading to a higher topological polar surface area (PSA) compared to the phenylmethoxy (PSA 29.5 Ų) and hexyl-acetate analogs . The hexyl-acetate derivative () likely exhibits lower solubility in polar solvents due to its nonpolar alkyl chain, whereas the sulfonyl group in the target compound may enhance water solubility despite its aromatic component.

Hydrogen Bonding and Reactivity: The target compound’s sulfonyl group increases hydrogen bond acceptor capacity (3 acceptors vs. The absence of hydrogen bond donors in the hexyl-acetate derivative () reduces its capacity for intermolecular interactions compared to the target and phenylmethoxy analog.

Lipophilicity (XLogP3) :

  • The phenylmethoxy analog (XLogP3 1.9) is moderately lipophilic, while the hexyl-acetate derivative is predicted to have higher lipophilicity (XLogP3 >2.5). The sulfonyl group in the target compound likely reduces lipophilicity (estimated XLogP3 ~1.2), favoring applications requiring polar environments .

Q & A

Q. What are the standard synthetic routes for 2-Cyclopenten-1-ol, 3-(phenylsulfonyl)-, and how do reaction conditions influence yield and purity?

The synthesis of sulfonyl-substituted cyclopentenols typically involves sulfonylation of a cyclopentenol precursor. A common approach is the reaction of 2-cyclopenten-1-ol derivatives with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran . Key factors include:

  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Catalysts : Base catalysts (e.g., Et₃N) enhance nucleophilicity of the hydroxyl group.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is used to isolate the product.
    Yield optimization requires strict anhydrous conditions and stoichiometric excess of sulfonyl chloride (1.2–1.5 eq.) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 3-(phenylsulfonyl) substitution in cyclopentenol derivatives?

  • ¹H NMR : The sulfonyl group deshields adjacent protons, causing downfield shifts (δ 3.5–4.5 ppm for C3-H). Coupling constants (J = 5–8 Hz) confirm cyclopentenol ring geometry.
  • ¹³C NMR : The C3 carbon bonded to the sulfonyl group appears at δ 55–65 ppm.
  • IR : Strong S=O stretching vibrations at 1150–1350 cm⁻¹ confirm sulfonyl presence.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragment ions (e.g., loss of SO₂Ph) validate the structure .

Advanced Research Questions

Q. What is the mechanistic role of the phenylsulfonyl group in [4+2] cycloaddition reactions involving this compound?

The phenylsulfonyl group acts as an electron-withdrawing substituent, polarizing the cyclopentenol ring and enhancing dienophilic reactivity. Computational studies (DFT) show that the sulfonyl group lowers the LUMO energy of the cyclopentenol, facilitating electron-deficient diene interactions in Diels-Alder reactions . Experimental data suggest regioselectivity is influenced by steric effects of the sulfonyl group, favoring endo transition states in polar solvents (e.g., acetonitrile) .

Q. How can computational modeling predict the solvation effects and reactivity of 3-(phenylsulfonyl)-substituted cyclopentenols?

Quantitative Structure-Property Relationship (QSPR) models combined with molecular dynamics simulations can predict solubility parameters and solvent interactions. For example:

  • LogP calculations : The sulfonyl group increases hydrophilicity (predicted LogP = 1.8–2.2).
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize the sulfonyl moiety via dipole-dipole interactions, enhancing reaction rates in SN² pathways .

Q. How should researchers address contradictions in reported catalytic efficiencies for sulfonylation reactions?

Discrepancies in catalytic yields (e.g., 60% vs. 85%) may arise from:

  • Impurity profiles : Trace moisture or oxygen can deactivate catalysts (e.g., PdCl₂ in hydrogenolysis) .
  • Substrate ratios : Excess sulfonyl chloride (>1.5 eq.) may lead to bis-sulfonylation byproducts.
    Resolution involves:
  • Replicating conditions with strict inert atmospheres (N₂/Ar).
  • Monitoring reaction progress via TLC or in situ FTIR to identify intermediates .

Q. What safety protocols are critical for handling 3-(phenylsulfonyl)-substituted cyclopentenols in electrophilic reactions?

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., SO₂).
  • Spill management : Absorb liquids with vermiculite or silica gel; neutralize acidic residues with sodium bicarbonate .
  • Storage : Store in amber vials at 2–8°C under inert gas to prevent degradation .

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